3-(Sec-butyl)-4-methoxybenzaldehyde
Overview
Description
3-(Sec-butyl)-4-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a sec-butyl group at the third position and a methoxy group at the fourth position, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butyl)-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzaldehyde with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Sec-butyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 3-(Sec-butyl)-4-methoxybenzoic acid.
Reduction: 3-(Sec-butyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Sec-butyl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Sec-butyl)-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the sec-butyl group, making it less sterically hindered and more reactive in certain reactions.
3-(Tert-butyl)-4-methoxybenzaldehyde: The tert-butyl group provides greater steric hindrance compared to the sec-butyl group, affecting the compound’s reactivity and applications.
3-(Sec-butyl)-4-hydroxybenzaldehyde: The hydroxyl group can participate in hydrogen bonding, altering the compound’s physical and chemical properties.
Properties
IUPAC Name |
3-butan-2-yl-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)11-7-10(8-13)5-6-12(11)14-3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBNYMVJDIRCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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